![molecular formula C14H17N7O B4640856 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4640856.png)
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves the reaction of various amino compounds with corresponding reactants to form the desired core structure. For example, Abdel‐Aziz et al. (2008) describe the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, which provides insight into the general methodology for synthesizing compounds within this chemical class (Abdel‐Aziz et al., 2008).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine derivatives is characterized by a fused ring system that combines the features of pyrimidine with pyrazole or triazole rings. Structural analyses, including X-ray crystallography and spectroscopic methods (NMR, IR), are commonly employed to elucidate the configuration and conformation of these molecules. Lahmidi et al. (2019) demonstrated the synthesis and structural characterization of a pyrimidine derivative featuring the triazolo[1,5-a]pyrimidine ring, providing a model for understanding the structural framework of similar compounds (Lahmidi et al., 2019).
properties
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c1-10-9-11(2)20(18-10)7-3-5-15-13(22)12-17-14-16-6-4-8-21(14)19-12/h4,6,8-9H,3,5,7H2,1-2H3,(H,15,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOUMRHVKLPMRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2=NN3C=CC=NC3=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.